

# optimizing Odm-203 treatment schedule for efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Odm-203*

Cat. No.: *B609718*

[Get Quote](#)

## Technical Support Center: Odm-203

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Odm-203**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

## Frequently Asked Questions (FAQs) & Troubleshooting

| Question                                                                       | Answer                                                                                                                                                                                                                                                                                                                                                                       |
|--------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| General                                                                        |                                                                                                                                                                                                                                                                                                                                                                              |
| What is the mechanism of action of Odm-203?                                    | Odm-203 is an orally available, selective, and equipotent inhibitor of both fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs). [1] By inhibiting these receptor tyrosine kinases, Odm-203 can block downstream signaling pathways, leading to the inhibition of tumor cell proliferation and angiogenesis.[2]             |
| What are the primary targets of Odm-203?                                       | The primary targets of Odm-203 are FGFR1, FGFR2, FGFR3, FGFR4, VEGFR1, VEGFR2, and VEGFR3.[3]                                                                                                                                                                                                                                                                                |
| In Vitro Experiments                                                           |                                                                                                                                                                                                                                                                                                                                                                              |
| Why am I not observing the expected anti-proliferative effect in my cell line? | The efficacy of Odm-203 is dependent on the genetic background of the cell line. Cell lines with genomic alterations in the FGF/FGFR signaling pathway are more likely to be sensitive to Odm-203.[2] Ensure your cell line has a known dependency on FGFR signaling. For example, H1581, SNU16, and RT4 cells, which have FGFR alterations, are sensitive to Odm-203.[4][5] |
| What is the recommended concentration range for in vitro studies?              | The IC50 values for Odm-203 in sensitive cell lines typically range from 50 to 150 nmol/L.[1][5] A starting dose-response experiment could range from 1 nmol/L to 3 µmol/L.[3][5]                                                                                                                                                                                            |
| How can I confirm target engagement in my cellular assays?                     | Target engagement can be confirmed by assessing the phosphorylation status of downstream signaling proteins. For FGFR inhibition, check for reduced phosphorylation of FGFR and FRS2.[6] For VEGFR inhibition, assess the phosphorylation of VEGFR2.[5]                                                                                                                      |

---

## In Vivo Experiments

---

What is a good starting dose for in vivo xenograft studies?

In preclinical xenograft models, Odm-203 has shown significant anti-tumor activity at well-tolerated doses of 20 and 40 mg/kg/day administered orally.[\[4\]](#)[\[7\]](#)

What are the expected on-target physiological effects in animal models?

Inhibition of FGFR can lead to hyperphosphatemia, while VEGFR inhibition can be associated with effects on the vasculature.[\[8\]](#) Monitoring serum phosphate levels and observing for any signs of toxicity is recommended.

How long should the treatment duration be in my animal study?

In published studies, significant tumor growth inhibition was observed with 21 consecutive days of treatment.[\[2\]](#)[\[4\]](#) The optimal duration may vary depending on the tumor model and study objectives.

---

## Clinical Trial Design

---

What is the recommended optimal dose of Odm-203 in humans?

Based on a phase I/IIa clinical trial, the optimal tablet dose of Odm-203 was determined to be 400 mg/day administered with food.[\[9\]](#)[\[10\]](#)

What are the most common adverse events observed with Odm-203 treatment in humans?

The most commonly reported treatment-related adverse events are bilirubin increase-related events (75%) and diarrhea (50%). The majority of these events are grade 1 or 2 in severity.[\[9\]](#)[\[10\]](#)[\[11\]](#)

---

## Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of **Odm-203**

| Target               | IC50 (nmol/L) | Assay Type                       |
|----------------------|---------------|----------------------------------|
| FGFR1                | 11            | Recombinant Kinase Assay         |
| FGFR2                | 16            | Recombinant Kinase Assay         |
| FGFR3                | 6             | Recombinant Kinase Assay         |
| FGFR4                | 35            | Recombinant Kinase Assay         |
| VEGFR1               | 26            | Recombinant Kinase Assay         |
| VEGFR2               | 9             | Recombinant Kinase Assay         |
| VEGFR3               | 5             | Recombinant Kinase Assay         |
| H1581 Cells          | 104           | Cell Proliferation Assay         |
| SNU16 Cells          | 150           | Cell Proliferation Assay         |
| RT4 Cells            | 192           | Cell Proliferation Assay         |
| HUVEC Tube Formation | 33            | Endothelial Tube Formation Assay |

Data sourced from multiple preclinical studies.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)

Table 2: In Vivo Efficacy of **Odm-203** in Xenograft Models

| Xenograft Model                                          | Dose (mg/kg/day) | Treatment Duration | Tumor Growth Inhibition (%)    |
|----------------------------------------------------------|------------------|--------------------|--------------------------------|
| RT4                                                      | 20               | 21 days            | 37                             |
| RT4                                                      | 40               | 21 days            | 92                             |
| SNU16                                                    | 30               | 12 days            | Not specified, but significant |
| Renca (orthotopic)                                       | 7                | 21 days            | Not specified, but significant |
| Renca (orthotopic)                                       | 20               | 21 days            | 75 (primary tumor)             |
| Renca (orthotopic)                                       | 40               | 21 days            | Not specified, but significant |
| Data compiled from preclinical in vivo studies.[4][6][7] |                  |                    |                                |

Table 3: Clinical Efficacy of **Odm-203** (400 mg/day Tablet)

| Parameter                                                      | Value      | Patient Population                  |
|----------------------------------------------------------------|------------|-------------------------------------|
| Overall Response Rate                                          | 9.2%       | Advanced or metastatic solid tumors |
| Median Progression-Free Survival (FGFR aberrant)               | 16.1 weeks | Advanced or metastatic solid tumors |
| Median Progression-Free Survival (FGFR non-aberrant)           | 12.4 weeks | Advanced or metastatic solid tumors |
| Median Time on Treatment                                       | 14.5 weeks | Advanced or metastatic solid tumors |
| Data from the KIDES-203 Phase I/IIa clinical trial.[9][10][11] |            |                                     |

# Experimental Protocols

## 1. Cell Proliferation Assay

- Cell Seeding: Seed cancer cell lines (e.g., H1581, SNU16, RT4) in 96-well plates at an optimized density in their respective growth media.
- Cell Attachment: Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
- Compound Treatment: Prepare a serial dilution of **Odm-203** (e.g., an eight-dose concentration series up to 3 μmol/L).[5]
- Incubation: Add the diluted **Odm-203** to the cells and incubate for 96 hours.[3][5]
- Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: Calculate the IC<sub>50</sub> values by fitting the dose-response data to a four-parameter logistic curve.

## 2. Western Blot for Target Phosphorylation

- Cell Culture and Starvation: Culture cells (e.g., SNU16 for FGFR, HUVEC for VEGFR) to 70-80% confluence. For HUVEC cells, serum-starve overnight with 1% FBS.[5]
- **Odm-203** Treatment: Treat the cells with varying concentrations of **Odm-203** for 1 hour.[5]
- Ligand Stimulation (for VEGFR): For HUVEC cells, stimulate with 20 ng/mL VEGF for 10 minutes.[5]
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

- Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total FGFR, FRS2, or VEGFR2.[5]
- Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

### 3. In Vivo Xenograft Tumor Model

- Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., RT4 or SNU16) into the flank of immunocompromised mice.
- Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Dosing: Randomize mice into treatment groups (vehicle control, **Odm-203** at 20 mg/kg, **Odm-203** at 40 mg/kg).
- Treatment Administration: Administer **Odm-203** or vehicle orally once daily for the duration of the study (e.g., 21 days).[4]
- Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
- Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested a few hours after the last dose for analysis of target phosphorylation by western blot or immunohistochemistry.[6]
- Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the anti-tumor effect.

## Visualizations



[Click to download full resolution via product page](#)

Caption: **Odm-203** inhibits FGFR and VEGFR signaling pathways.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I/Ila, open-label, multicentre study to evaluate the optimal dosing and safety of ODM-203 in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I/Ila, open-label, multicentre study to evaluate the optimal dosing and safety of ODM-203 in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [optimizing Odm-203 treatment schedule for efficacy]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b609718#optimizing-odm-203-treatment-schedule-for-efficacy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)